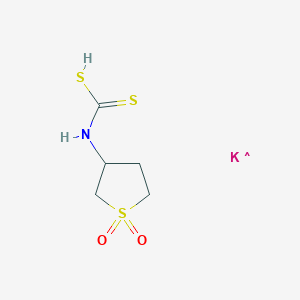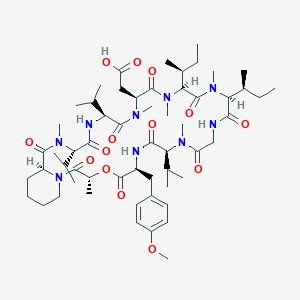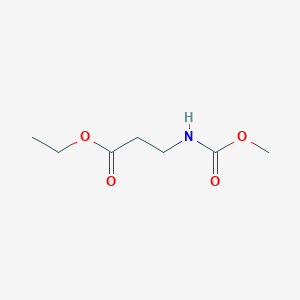
L-Arginin-15N4-Hydrochlorid
Übersicht
Beschreibung
L-Arginine-15N4 hydrochloride is a stable isotope-labeled amino acid . It is used in a variety of NMR investigations to probe structure, dynamics, and binding of biological macromolecules . It is also used as a nitrogen donor for the synthesis of nitric oxide, a potent vasodilator .
Molecular Structure Analysis
The molecular formula of L-Arginine-15N4 hydrochloride is C6 H14 15N4 O2 . Cl H . The molecular weight is 214.64 .Physical And Chemical Properties Analysis
L-Arginine-15N4 hydrochloride is a solid substance . It has a molecular weight of 214.64 . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Biomolekulare Kernmagnetresonanz (NMR)-Spektroskopie
L-Arginin-15N4-Hydrochlorid: wird in der NMR-Spektroskopie häufig verwendet, um die Struktur, Dynamik und Wechselwirkungen biologischer Makromoleküle zu untersuchen . Die Einarbeitung des 15N-Isotops in Proteine erhöht die Empfindlichkeit und Auflösung von NMR-Spektren, wodurch eine detaillierte Strukturanalyse möglich wird.
Markierung mit stabilen Isotopen von Aminosäuren in Zellkultur (SILAC)
Diese Verbindung ist ein wichtiger Bestandteil von SILAC, einer Methode, die für die quantitative Proteomik verwendet wird . Durch die Einarbeitung von This compound in zelluläre Proteine können Forscher Proteinmengenänderungen als Reaktion auf verschiedene biologische Reize oder Bedingungen verfolgen und quantifizieren.
Produktion monoklonaler Antikörper
Im Bereich der Immunologie wird This compound verwendet, um Ratten-Hybridomzellen für die Produktion von 15N-markierten monoklonalen Antikörpern zu züchten . Diese Antikörper sind entscheidend für den spezifischen Nachweis und die Quantifizierung in verschiedenen diagnostischen Anwendungen.
Metabolomik und klinische Massenspektrometrie
Das markierte Arginin wird in metabolomischen Studien verwendet, um Stoffwechselwege zu verfolgen und zu quantifizieren . In der klinischen Massenspektrometrie dient es als Standard für die genaue Quantifizierung von Biomolekülen in komplexen Proben.
Proteinexpression und -reinigung
Forscher verwenden This compound, um isotopenmarkierte Proteine für die Struktur- und Funktionsanalyse zu erzeugen . Dies ist besonders wichtig für Proteine, die schwer zu kristallisieren oder mit anderen Methoden zu untersuchen sind.
Arzneimittelforschung und -entwicklung
In der Arzneimittelforschung hilft das markierte Arginin bei der Identifizierung von Arzneimittelzielen und der Aufklärung von Arzneimittelmechanismen . Es wird auch bei der Entwicklung therapeutischer Antikörper eingesetzt, bei denen präzise Strukturinformationen entscheidend sind.
Enzymmechanismusstudien
This compound: wird verwendet, um Enzymmechanismen zu untersuchen, insbesondere solche, bei denen Arginin als Substrat oder Cofaktor beteiligt ist . Die Isotopenmarkierung ermöglicht die detaillierte Verfolgung der enzymatischen Reaktionen und Zwischenprodukte.
Pädagogische und Ausbildungszwecke
In akademischen Einrichtungen wird diese Verbindung verwendet, um fortgeschrittene Techniken in der Molekularbiologie und Biochemie zu lehren, und bietet praktische Erfahrungen mit modernsten Forschungswerkzeugen .
Wirkmechanismus
Target of Action
L-Arginine-15N4 hydrochloride, the 15N-labeled variant of L-Arginine hydrochloride, primarily targets the synthesis of nitric oxide . Nitric oxide is a potent vasodilator, playing a crucial role in various physiological processes .
Mode of Action
L-Arginine-15N4 hydrochloride acts as a nitrogen donor in the synthesis of nitric oxide . This interaction results in the production of nitric oxide, which then exerts its vasodilatory effects .
Biochemical Pathways
L-Arginine, the parent compound of L-Arginine-15N4 hydrochloride, is metabolically versatile. It serves as a source of carbon, nitrogen, and energy through a variety of catabolic pathways in bacteria . In the liver, arginine is cleaved to ornithine and urea . The production of nitric oxide from L-Arginine-15N4 hydrochloride can be linked to these metabolic pathways.
Pharmacokinetics
It’s worth noting that stable heavy isotopes of elements like hydrogen, carbon, and nitrogen, such as the 15n in l-arginine-15n4 hydrochloride, have been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration, a similar process, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of the action of L-Arginine-15N4 hydrochloride is the synthesis of nitric oxide . Nitric oxide is a potent vasodilator, and its levels are notably diminished during times of sickle cell crisis . Therefore, the production of nitric oxide from L-Arginine-15N4 hydrochloride can help alleviate this condition.
Action Environment
It’s recommended to store the compound at 2-10 degrees celsius , indicating that temperature could be a factor in its stability
Safety and Hazards
When handling L-Arginine-15N4 hydrochloride, it is recommended to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation is necessary, and all sources of ignition should be removed .
Biochemische Analyse
Biochemical Properties
L-Arginine-15N4 hydrochloride plays a crucial role in biochemical reactions. It is the nitrogen donor for the synthesis of nitric oxide, a potent vasodilator . This interaction involves enzymes such as nitric oxide synthase, which catalyzes the conversion of L-Arginine-15N4 hydrochloride to nitric oxide .
Cellular Effects
The effects of L-Arginine-15N4 hydrochloride on cells are primarily mediated through its role in the synthesis of nitric oxide. Nitric oxide influences cell function by participating in cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
At the molecular level, L-Arginine-15N4 hydrochloride exerts its effects through its interactions with various biomolecules. It binds to the active site of nitric oxide synthase, facilitating the enzyme’s catalytic activity . This interaction leads to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Arginine-15N4 hydrochloride can change over time. For instance, it has been used as a supplement for growing rat hybridoma to generate 15N-labeled monoclonal antibody
Metabolic Pathways
L-Arginine-15N4 hydrochloride is involved in the urea cycle, a metabolic pathway that occurs in the liver. In this pathway, L-Arginine is cleaved to form ornithine and urea . The enzymes and cofactors involved in this process interact with L-Arginine-15N4 hydrochloride, potentially affecting metabolic flux or metabolite levels.
Eigenschaften
IUPAC Name |
(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)methylideneamino]pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i7+1,8+1,9+1,10+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQSFXGGICVPE-JYJSWXFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)[15NH2])C[15N]=C([15NH2])[15NH2].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



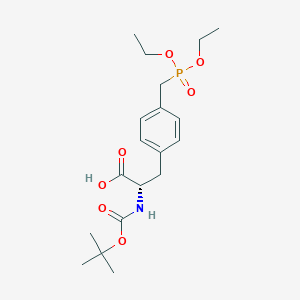
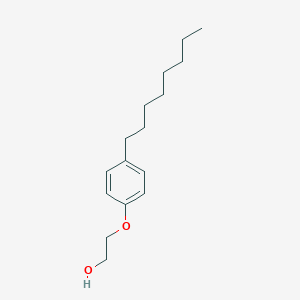
![N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B120793.png)
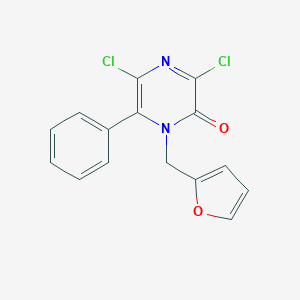
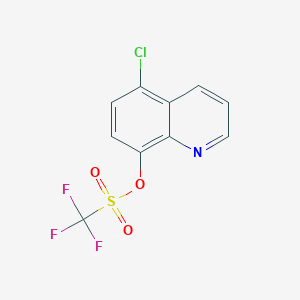
![2-[2-(4-Octylphenoxy)ethoxy]ethanol](/img/structure/B120799.png)
